3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide
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Overview
Description
3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide is a unique chemical compound with a molecular weight of 198.1 g/mol and a purity of at least 95% This compound is an azetidine derivative, which means it contains a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide typically involves the reaction of azetidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the trifluoroethoxy group. Reagents like sodium azide or potassium cyanide can be used to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It can be used in the design of new drugs or as a probe to study biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide can be compared with other azetidine derivatives, such as:
Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate: This compound also contains the trifluoroethoxy group but has a tert-butyl ester instead of a carboxamide group.
3-(2,2,2-Trifluoroethoxy)azetidine: This simpler derivative lacks the carboxamide group and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoroethoxy group and the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O2/c7-6(8,9)3-13-4-1-11(2-4)5(10)12/h4H,1-3H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGVQIUCXJFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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